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Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of 3,5-Dinitrophenylboronic Acid: A Technical Guide

Executive Summary For researchers engaged in late-stage functionalization and drug development, the structural and electronic nuances of organoboron reagents dictate the success of transition-metal-catalyzed cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engaged in late-stage functionalization and drug development, the structural and electronic nuances of organoboron reagents dictate the success of transition-metal-catalyzed cross-couplings. 3,5-Dinitrophenylboronic acid (3,5-DNPBA) represents a fascinating structural paradox: it is highly electron-deficient, yet it exhibits extraordinary stability against base-catalyzed protodeboronation compared to structurally analogous fluorinated boronic acids.

This whitepaper provides an in-depth technical analysis of the solid-state structural features of 3,5-DNPBA, detailing the causality behind its chemical stability, the precise crystallographic workflows required to elucidate its X-ray diffraction (XRD) profile, and the self-validating protocols necessary to ensure data integrity.

Chemical Context: The Paradox of 3,5-DNPBA Stability

In Suzuki-Miyaura cross-coupling reactions, the use of electron-deficient arylboronic acids is frequently hampered by competitive base-catalyzed protodeboronation. The accepted mechanistic paradigm suggests that highly Lewis acidic boron centers rapidly form boronate anions in the presence of a base, which subsequently undergo C–B bond cleavage.

However, empirical data disrupts this assumption. As demonstrated in landmark mechanistic studies, 3,5-DNPBA possesses a pKa similar to that of pentafluorophenylboronic acid, yet it is [1].

The Causality of Stability: The stability of 3,5-DNPBA is rooted in its solid-state and solution-phase electronic distribution. While the 3,5-dinitro groups strongly withdraw electron density via induction and resonance (increasing Lewis acidity), they do not provide the specific transition-state stabilization to the departing aryl carbanion that ortho-fluorine atoms do. Furthermore, the nitro groups participate in extensive intermolecular hydrogen bonding and dipole-dipole interactions, creating a rigid structural network that thermodynamically disfavors the conformational changes required for C–B bond fragmentation.

G A 3,5-DNPBA (Stable Precursor) B Base Addition (Boronate Formation) A->B D Rapid Protodeboronation (Decomposition) B->D Fluorinated Analog E Suzuki-Miyaura Cross-Coupling B->E 3,5-DNPBA Pathway C Pentafluorophenylboronic Acid (Unstable Analog) C->B

Mechanistic divergence of 3,5-DNPBA vs. fluorinated analogs under basic coupling conditions.

Solid-State Structural Motifs

Understanding the XRD data of 3,5-DNPBA requires familiarity with the predictable supramolecular synthons formed by arylboronic acids.

  • The R22​(8) Dimer: In the crystalline phase, the B(OH)2​ moieties almost exclusively adopt a syn-anti conformation, allowing two molecules to pair up via dual O−H⋯O hydrogen bonds. This forms an 8-membered cyclic dimer denoted crystallographically as an R22​(8) motif.

  • Nitro Group Directing Effects: The bulky, electron-rich oxygen atoms of the 3,5-dinitro groups act as secondary hydrogen-bond acceptors. They interact with the aryl protons of adjacent dimers ( C−H⋯O interactions), driving the crystal packing into a dense, highly ordered monoclinic or triclinic lattice.

  • Avoidance of Boroxine Formation: In the absence of water, boronic acids can spontaneously dehydrate to form trimeric cyclic anhydrides (boroxines). Crystallization workflows must account for this by utilizing aqueous solvent systems to trap the monomeric/dimeric acid form.

Quantitative Data Summaries

Table 1: Comparative Physicochemical Properties

Property 3,5-Dinitrophenylboronic Acid Pentafluorophenylboronic Acid

| Electronic Nature | Highly electron-deficient ( π -acceptor) | Highly electron-deficient ( σ -acceptor) | | Approximate pKa | ~6.0 | ~5.5 | | Base-Catalyzed Protodeboronation | Highly Stable (Orders of magnitude slower) | Highly Unstable (Rapid decomposition) | | Primary Solid-State Motif | R22​(8) Hydrogen-bonded dimers | R22​(8) Dimers with F...H interactions |

Table 2: Representative Crystallographic Parameters for 3,5-DNPBA Frameworks | Crystallographic Parameter | Expected/Representative Value | | :--- | :--- | | Crystal System | Monoclinic / Triclinic | | Typical Space Group | P21​/c or P1ˉ | | Z (Molecules per unit cell) | 4 (Monoclinic) or 2 (Triclinic) | | Primary Intermolecular Forces | O-H...O (Boronic dimer), C-H...O (Nitro groups) | | Data Collection Temperature | 100 K | | Radiation Source | Mo K α ( λ=0.71073 Å) |

Experimental Methodologies for Crystallographic Analysis

To extract high-fidelity structural data, researchers must employ a self-validating system: Single-Crystal X-ray Diffraction (SC-XRD) is used to solve the absolute atomic structure, while Powder X-ray Diffraction (PXRD) is subsequently used to prove that the single crystal is representative of the bulk material.

Workflow N1 Crystal Growth (Slow Evaporation) N2 Cryo-Mounting (100 K) N1->N2 N3 SC-XRD Data Collection N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 PXRD Bulk Validation N4->N5

Standardized experimental workflow for SC-XRD analysis and subsequent PXRD bulk validation.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Step 1: Crystal Growth via Solvent Evaporation

  • Action: Dissolve 50 mg of high-purity 3,5-DNPBA in 2 mL of a 1:1 (v/v) acetone/water mixture.

  • Causality: The binary solvent system is critical. Acetone readily dissolves the organic framework, while water acts as a hydrogen-bond donor/acceptor that prevents the spontaneous dehydration of the boronic acid into a boroxine ring. Slow evaporation over 3–7 days yields diffraction-quality single crystals.

Step 2: Cryo-Mounting

  • Action: Submerge the crystals in Paratone-N oil, select a specimen (approx. 0.2 × 0.1 × 0.1 mm) under a polarized microscope, and mount it on a MiTeGen cryoloop.

  • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents solvent loss, which could collapse the crystal lattice.

Step 3: Data Collection

  • Action: Transfer the loop to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Set the nitrogen cold stream to 100 K.

  • Causality: Collecting data at cryogenic temperatures suppresses thermal atomic vibrations (reducing the Debye-Waller factor). This is absolutely essential for accurately resolving the electron density of the highly mobile hydroxyl hydrogen atoms involved in the boronic acid dimer network.

Step 4: Structure Solution and Refinement

  • Action: Process the frames using multi-scan absorption correction. Solve the structure using intrinsic phasing algorithms like [2] and refine using full-matrix least-squares on F2 with SHELXL. Refine all non-hydrogen atoms anisotropically.

Powder X-ray Diffraction (PXRD) Validation Protocol

A single crystal may represent a kinetic anomaly or a minor polymorph. To ensure the SC-XRD data is trustworthy, it must be validated against the bulk powder.

Step 1: Sample Preparation

  • Action: Gently grind 100 mg of bulk 3,5-DNPBA powder in an agate mortar.

  • Causality: Grinding ensures a uniform, microcrystalline particle size, which randomizes crystal orientations and eliminates "preferred orientation" artifacts that can skew peak intensities.

Step 2: Mounting on a Zero-Background Holder

  • Action: Press the powder onto a zero-background silicon plate.

  • Causality: A silicon plate cut along a non-diffracting crystallographic plane eliminates the amorphous background "hump" associated with glass slides, allowing for the detection of low-intensity diffraction peaks characteristic of organic frameworks.

Step 3: Data Acquisition and Rietveld Refinement

  • Action: Scan the sample from 2θ=5∘ to 50∘ using a Cu K α source ( λ=1.5406 Å).

  • Validation: Generate a simulated powder diffractogram from the .cif file obtained in the SC-XRD step. Overlay the simulated pattern with the empirical PXRD data. A matching profile (aligning positions and relative intensities) confirms that the solved crystal structure accurately represents the bulk 3,5-DNPBA material, fulfilling the requirement of a self-validating analytical system.

References

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

Exploratory

electronic effects of dinitro groups on phenylboronic acid reactivity

[label="3. Diol Titration\n(Competitive Binding)", fillcolor="#FBBC05", Logical flow of dinitro electronic effects on phenylboronic acid reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

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Logical flow of dinitro electronic effects on phenylboronic acid reactivity.

Reactivity Domain I: Thermodynamics of Diol Binding

Boronic acids reversibly bind 1,2-diols and 1,3-diols to form cyclic boronate esters. This interaction is highly pH-dependent. The prevailing mechanistic consensus dictates that optimal, high-affinity binding occurs when the pH of the aqueous environment exceeds the pKa of the boronic acid (or the resulting boronate ester), ensuring the formation of the stable, sp3 -hybridized boronate complex 1.

For biosensors and drug delivery vehicles operating in blood or cellular environments (pH ~7.4), unsubstituted PBA (pKa 8.8) is predominantly in its neutral, sp2 form, resulting in weak diol affinity. Dinitrophenylboronic acids, with their heavily depressed pKa values, exist primarily as the reactive boronate anion at physiological pH. This electronic tuning directly causes a logarithmic increase in the binding constant ( Keq​ ) for target diols like glucose, catecholamines, and heavily glycosylated proteins.

Table 1: Influence of Electron-Withdrawing Groups on PBA Properties

CompoundSubstituent EffectApprox. pKaDiol Affinity (pH 7.4)Protodeboronation Risk
Phenylboronic AcidNeutral8.8LowLow
4-Nitrophenylboronic AcidStrong -I, -M7.1ModerateLow
3,5-Dinitrophenylboronic AcidVery Strong -I, -M< 6.0HighVery Low
Pentafluorophenylboronic AcidStrong -I, Weak +M< 6.0HighHigh

Reactivity Domain II: Suzuki-Miyaura Coupling and Protodeboronation Stability

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the transmetalation step requires the boronic acid to be activated by a base to form the nucleophilic boronate anion. While the low pKa of dinitrophenylboronic acids facilitates rapid boronate formation, the severe electron deficiency of the aromatic ring reduces the nucleophilicity of the carbon-boron bond, which can paradoxically slow down transmetalation.

A critical side reaction in these couplings is base-catalyzed protodeboronation—the hydrolytic cleavage of the C-B bond. Highly electron-deficient boronic acids are traditionally highly susceptible to this degradation pathway. However, a fascinating structural anomaly exists: 3,5-dinitrophenylboronic acid is orders of magnitude more stable against protodeboronation than tetra- and pentafluorophenylboronic acids, despite possessing a nearly identical pKa 2. This causality is rooted in the lack of ortho-substituent lone-pair repulsion (which plagues polyfluoro variants) and the immense resonance stabilization of the transition state provided by the dinitro motif, making it an exceptionally robust reagent for challenging cross-couplings.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Alizarin Red S (ARS) Competitive Binding Assay

This workflow quantifies the binding affinity of dinitrophenylboronic acids to target diols at physiological pH. ARS is a fluorescent reporter that increases in fluorescence upon binding to a boronic acid. Displacement by a competing diol quenches this signal.

Workflow Step1 1. ARS-PBA Complex Formation (pH 7.4) Step2 2. Baseline Fluorescence Measurement Step1->Step2 Step3 3. Diol Titration (Competitive) Step2->Step3 Step4 4. Fluorescence Quenching Analysis Step3->Step4

Workflow for determining diol binding affinity via ARS displacement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M HEPES buffer solution adjusted precisely to pH 7.4.

  • Complex Formation: Mix 3,5-dinitrophenylboronic acid (10 µM) with ARS (10 µM) in the HEPES buffer. Incubate in the dark for 30 minutes to reach thermodynamic equilibrium.

  • Baseline Measurement: Record the baseline fluorescence emission at λem​ = 580 nm ( λex​ = 468 nm).

  • Titration: Successively spike the solution with increasing aliquots of the target diol (e.g., fructose) from 1 µM to 10 mM.

  • Data Acquisition: Allow 5 minutes of equilibration per spike, then measure the quenched fluorescence.

  • Self-Validation Control: Run a parallel titration using a non-binding mono-alcohol (e.g., ethanol). Causality check: If fluorescence drops in the control, non-specific solvent quenching is occurring, invalidating the binding constant calculation.

Protocol B: Optimized Suzuki-Miyaura Coupling for Dinitro-PBAs

Due to the altered transmetalation kinetics of electron-deficient PBAs, standard coupling conditions often fail. This protocol utilizes a specialized catalyst system to overcome the nucleophilicity deficit.

Step-by-Step Methodology:

  • Reagent Assembly: In a glovebox, combine 3,5-dinitrophenylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), K3​PO4​ (2.0 equiv), and Pd(dppf)Cl2​ (5 mol%) in a Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). The presence of water is critical to generate the reactive boronate anion intermediate.

  • Thermal Activation: Heat the mixture to 80°C under an argon atmosphere for 12 hours. The elevated temperature compensates for the high activation energy of transmetalation for electron-poor boronates.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

  • Self-Validation Control: Perform a parallel reaction omitting the 3,5-dinitrophenylboronic acid. Causality check: Quantify the recovered aryl halide and any homocoupled biaryl byproduct to establish the true cross-coupling efficiency versus catalyst-induced homocoupling.

References

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH National Institutes of Health (NIH) / PMC URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids ACS Catalysis - ACS Publications URL:[Link]

Sources

Foundational

1H and 13C NMR chemical shifts for 3,5-dinitrophenyl boronic acid

The Analytical Blueprint: 1 H and 13 C NMR Chemical Shifts for 3,5-Dinitrophenylboronic Acid Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Blueprint: 1 H and 13 C NMR Chemical Shifts for 3,5-Dinitrophenylboronic Acid

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of modern cross-coupling chemistry and catalyst-transfer polymerization, electron-deficient arylboronic acids serve as indispensable electrophilic partners. Among these, 3,5-dinitrophenylboronic acid stands out due to its unique electronic properties and remarkable stability against protodeboronation [5]. Accurate structural characterization of this reagent via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for reaction monitoring, purity assessment, and mechanistic elucidation.

This whitepaper provides a comprehensive, expert-level guide to the 1 H and 13 C NMR chemical shifts of 3,5-dinitrophenylboronic acid. By synthesizing theoretical principles with empirical data, we detail the causality behind the observed spectral phenomena, outline robust experimental protocols for quantitative NMR (qNMR), and explore the mechanistic implications of its structural stability.

Structural and Electronic Analysis

3,5-Dinitrophenylboronic acid ( C6​H5​BN2​O6​ ) features a phenyl ring substituted with a boronic acid moiety ( −B(OH)2​ ) at the C1 position and two strongly electron-withdrawing nitro groups ( −NO2​ ) at the C3 and C5 positions [1].

The Causality of Chemical Shifts

The NMR chemical shifts of this molecule are governed by three primary physical phenomena:

  • Mesomeric and Inductive Effects: The nitro groups exert a powerful −I (inductive) and −M (mesomeric) effect, significantly deshielding the aromatic protons and carbons.

  • Quadrupolar Relaxation: The 11 B nucleus possesses a quadrupole moment that facilitates rapid relaxation. This broadens the resonance of the adjacent C1 carbon in the 13 C NMR spectrum, often making it difficult to detect without prolonged acquisition times or high-concentration samples.

  • Symmetry: The molecule possesses C2v​ symmetry, rendering the C2 and C6 positions magnetically and chemically equivalent.

MolecularSymmetry Substrate 3,5-Dinitrophenylboronic Acid (C2v Symmetry) Protons Proton Environments Substrate->Protons Carbons Carbon Environments Substrate->Carbons H_ortho H2, H6 (Equivalent) Deshielded by NO2 & B(OH)2 Protons->H_ortho H_para H4 (Unique) Highly Deshielded by two NO2 Protons->H_para C_ipso C1 (C-B) Quadrupolar Broadening Carbons->C_ipso C_nitro C3, C5 (C-NO2) Highly Deshielded Carbons->C_nitro

Fig 1: Magnetic environments and symmetry considerations for 3,5-dinitrophenylboronic acid.

NMR Spectroscopy: Empirical Data & Assignments

To achieve high-resolution spectra, DMSO- d6​ is the solvent of choice due to its ability to disrupt hydrogen-bonded boronic acid dimers, yielding sharp, well-resolved monomeric signals.

1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)

The 1 H NMR spectrum is remarkably clean due to the symmetry of the molecule. The strong electron-withdrawing nature of the nitro groups pushes the aromatic signals far downfield.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H4 8.95 - 9.05Triplet (t) 2.21HFlanked by two −NO2​ groups; experiences maximum inductive deshielding.
H2, H6 8.75 - 8.85Doublet (d) 2.22HOrtho to the boronic acid and one nitro group. Meta-coupling to H4.
−B(OH)2​ 8.50 - 8.70Broad Singlet (br s)N/A2HExchangeable protons. Broadened due to 11 B quadrupolar relaxation and solvent exchange.
13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)

The 13 C spectrum contains four distinct aromatic signals. The carbon attached directly to the boron atom (C1) requires specific acquisition parameters to overcome quadrupolar broadening.

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C3, C5 148.2 Cq​ (C-NO 2​ )Highly deshielded quaternary carbons due to direct attachment to electronegative nitrogen.
C1 138.5 Cq​ (C-B)Broadened signal due to the 11 B quadrupole moment. Often exhibits low intensity.
C2, C6 128.8 CH Aromatic methine carbons, deshielded by the adjacent nitro and boronic acid groups.
C4 120.5 CH Aromatic methine carbon situated between the two nitro groups.

Experimental Protocols: Self-Validating NMR Workflows

Obtaining quantitative, high-fidelity NMR data for electron-deficient boronic acids requires strict adherence to optimized protocols. Boronic acids are prone to dehydration (forming boroxines) and protodeboronation under non-ideal conditions [5].

Protocol 1: Sample Preparation for High-Fidelity NMR
  • Solvent Selection: Use high-purity DMSO- d6​ (99.9% D) stored over molecular sieves. Avoid CDCl 3​ , as boronic acids exhibit poor solubility and tend to form complex trimeric boroxine mixtures in non-polar solvents.

  • Concentration: Prepare a sample concentration of 15–20 mg in 0.6 mL DMSO- d6​ ( 0.12 M). This high concentration is necessary to achieve a sufficient signal-to-noise ratio for the broadened C1 carbon in the 13 C spectrum.

  • Dissolution: Sonicate the NMR tube for 60 seconds to ensure complete dissolution and disruption of any pre-existing boroxine anhydrides.

  • Internal Standard (For qNMR): If quantitative purity assessment is required, add a precisely weighed amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) with a known T1​ relaxation time [3].

Protocol 2: Acquisition Parameters for 13 C NMR

To capture the elusive C1 (C-B) carbon, standard parameters must be modified:

  • Relaxation Delay (D1): Increase to 3.0 - 5.0 seconds to ensure complete relaxation of quaternary carbons.

  • Number of Scans (NS): Minimum of 1024 scans, preferably 2048, to lift the broad C1 signal above the baseline noise.

  • Pulse Angle: Use a 30∘ pulse to allow for faster repetition rates while maintaining quantitative integration for the sharp signals.

NMRWorkflow Start Weigh 15-20 mg 3,5-Dinitrophenylboronic Acid Solvent Add 0.6 mL DMSO-d6 (Disrupts Boroxine Formation) Start->Solvent Sonicate Sonicate for 60s Ensure Homogeneity Solvent->Sonicate Split Analysis Type? Sonicate->Split Proton 1H NMR Acquisition NS=16, D1=1s Split->Proton Routine Carbon 13C NMR Acquisition NS=2048, D1=5s (Required for C-B detection) Split->Carbon Full Structural

Fig 2: Optimized experimental workflow for the NMR acquisition of boronic acids.

Mechanistic Insights: Stability and Protodeboronation

A critical insight for researchers utilizing 3,5-dinitrophenylboronic acid in Suzuki-Miyaura couplings or catalyst-transfer polymerizations is its anomalous stability.

The Protodeboronation Paradox

Protodeboronation—the hydrolytic cleavage of the C-B bond to yield the corresponding arene—is a major side reaction for electron-deficient boronic acids. The rate of protodeboronation generally correlates with the Lewis acidity (and thus pKa​ ) of the boronic acid.

However, literature reveals a striking paradox: 3,5-dinitrophenylboronic acid has a pKa​ marginally lower than that of pentafluorophenylboronic acid, yet it undergoes base-catalyzed protodeboronation several orders of magnitude slower [4, 5].

Causality: The stability of 3,5-dinitrophenylboronic acid stems from the absence of ortho-substituents. In highly fluorinated systems (like pentafluorophenylboronic acid), the ortho-fluorine atoms destabilize the ground state of the boronate intermediate via electrostatic repulsion and stereoelectronic effects, lowering the activation barrier for C-B bond cleavage [5]. The 3,5-dinitro substitution pattern provides immense electronic activation for transmetalation without the steric/electrostatic penalties at the ortho positions that drive rapid degradation [2].

Protodeboronation BoronicAcid Arylboronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- BoronicAcid->Boronate + OH- (Fast) Stable Stable Intermediate (3,5-Dinitro) Slow Cleavage Boronate->Stable No ortho-effects Unstable Unstable Intermediate (Pentafluoro) Rapid Cleavage Boronate->Unstable ortho-F repulsion Arene Protodeboronation Ar-H + B(OH)3 Stable->Arene k_slow Unstable->Arene k_fast

Fig 3: Mechanistic divergence in protodeboronation rates based on ortho-substitution.

Applications in Advanced Synthesis

The unique NMR signature and stability profile of 3,5-dinitrophenylboronic acid make it a highly sought-after reagent in complex molecular architectures:

  • Sterically Demanding Porphyrins: In the synthesis of dodecasubstituted nonplanar porphyrins, 3,5-dinitrophenylboronic acid successfully undergoes Suzuki-Miyaura coupling where other electron-deficient boronic acids fail due to premature degradation [4]. Reaction progress is easily monitored via 1 H NMR by tracking the disappearance of the distinct 9.0 ppm triplet.

  • Catalyst-Transfer Polymerization (CTP): The synthesis of sequence-defined π -conjugated polymers relies heavily on the controlled transmetalation of boronic acids. The stability of the 3,5-dinitro motif ensures that the oxidative addition complex (OAC) does not prematurely quench, allowing for high-fidelity chain growth [2].

Conclusion

The 1 H and 13 C NMR characterization of 3,5-dinitrophenylboronic acid provides a clear window into its profound electronic asymmetry and chemical stability. By leveraging DMSO- d6​ to break boroxine oligomers and employing extended relaxation delays to capture the quadrupolar-broadened C1 carbon, researchers can obtain self-validating, quantitative spectral data. Understanding these analytical nuances is paramount for scientists utilizing this robust electrophile in cutting-edge cross-coupling and materials science applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22610241, 3,5-Dinitrophenyl boronic acid" PubChem, [Link].

  • Hazra, S., et al. "It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst." ACS Catalysis, vol. 13, no. 11, 2023, pp. 7471–7483. [Link]

  • Wei, R., et al. "Rapid Estimation of T1 for Quantitative NMR." The Journal of Organic Chemistry, vol. 86, no. 13, 2021, pp. 8987–8996. [Link]

  • Kielty, M., et al. "C–C Coupling in sterically demanding porphyrin environments." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 2784–2798. [Link]

  • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, vol. 139, no. 37, 2017, pp. 13110–13119. [Link]

Exploratory

Thermodynamic Profiling of 3,5-Dinitrophenyl Boronic Acid (3,5-DNPBA) Diol Complexation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The reversible, covalent complexation between boronic acids and 1,2- or 1,3-diols is a cornerstone of modern saccharide sen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The reversible, covalent complexation between boronic acids and 1,2- or 1,3-diols is a cornerstone of modern saccharide sensing, targeted drug delivery, and dynamic combinatorial chemistry[1]. While phenylboronic acid (PBA) is the traditional benchmark, its high pKa (~8.8) limits its utility under physiological conditions. 3,5-Dinitrophenylboronic acid (3,5-DNPBA) emerges as a highly specialized, electron-deficient alternative. The strong electron-withdrawing nature of the meta-nitro groups lowers the pKa of the boron center to approximately 6.0–6.5, ensuring that the reactive, tetrahedral boronate species predominates at physiological pH (7.4).

Crucially, while other low-pKa boronic acids (like pentafluorophenylboronic acid) are highly susceptible to rapid protodeboronation (degradation) in aqueous media, 3,5-DNPBA is orders of magnitude more stable despite possessing a similar pKa[2]. This unique intersection of high stability and low pKa makes 3,5-DNPBA an ideal receptor for rigorous thermodynamic profiling and continuous in vivo monitoring applications.

Mechanistic Principles of 3,5-DNPBA Complexation

To understand the thermodynamics of 3,5-DNPBA, one must first isolate the causal mechanisms of its binding. Boronic acid-diol complexation is not a single-step reaction; it is a pH-dependent equilibrium governed by the interconversion between a neutral, trigonal planar state ( sp2 ) and an anionic, tetrahedral state ( sp3 ).

  • Lewis Acidity and the Tetrahedral Advantage: The binding of diols to the neutral trigonal boronic acid is thermodynamically unfavorable due to the angular strain of forming a cyclic ester while maintaining sp2 geometry. However, the addition of a hydroxide ion (or the release of a proton) yields the tetrahedral boronate anion. This geometry perfectly accommodates the bite angle of cis-diols (such as those in fructose or catechol), driving the equilibrium forward[3].

  • Ring Size Kinetics vs. Thermodynamics: The diol binding mode dictates both the kinetic rate and the thermodynamic stability of the complex. 1,2-diols (e.g., ethylene glycol) rapidly form 5-membered rings, making them kinetically favored but highly dynamic. Conversely, 1,3-diols form 6-membered rings, which are slower to form but thermodynamically more stable due to reduced ring strain[4].

G DNPBA_Trig 3,5-DNPBA (Trigonal, Neutral) DNPBA_Tetra 3,5-DNPBA Anion (Tetragonal, Active) DNPBA_Trig->DNPBA_Tetra + OH⁻ / - H⁺ (pKa ~ 6.5) Complex Boronate Ester Complex (Stable, Cyclic) DNPBA_Trig->Complex + Diol (Less Favorable) DNPBA_Tetra->Complex + Diol - 2 H₂O Diol 1,2- or 1,3-Diol (e.g., Fructose)

Fig 1: pH-dependent equilibrium of 3,5-DNPBA interconversion and diol complexation.

Thermodynamic Profiling: Enthalpy-Entropy Compensation

The driving force for 3,5-DNPBA binding is characterized by a classic enthalpy-entropy compensation relationship[5].

  • Enthalpic Contribution ( ΔH ): The formation of the two new B–O covalent bonds is highly exothermic ( ΔH≈−20 to −30 kJ/mol)[6]. The strong electron-withdrawing nitro groups of 3,5-DNPBA increase the electrophilicity of the boron atom, maximizing the bond dissociation energy of the resulting B–O bonds compared to unsubstituted PBA.

  • Entropic Contribution ( ΔS ): For simple diols, the entropy of binding is typically negative ( ΔS≈−60 J/mol·K). This is caused by the loss of conformational degrees of freedom in the diol upon ring closure[6]. However, when 3,5-DNPBA binds to highly solvated polyols or α -hydroxycarboxylates, the massive release of ordered water molecules from the solvation shell can occasionally result in a net positive entropy[5].

Quantitative Thermodynamic Summary

The following table summarizes representative thermodynamic parameters for 3,5-DNPBA interacting with common diol targets at pH 7.4, 298 K, derived from Isothermal Titration Calorimetry (ITC) benchmarks.

Diol GuestRing Size Formed Ka​ ( M−1 ) ΔG (kJ/mol) ΔH (kJ/mol) −TΔS (kJ/mol)
D-Fructose 5-membered (predominant)~4,500-20.8-28.5+7.7
D-Glucose 5-membered~110-11.6-18.2+6.6
Catechol 5-membered (rigid)~8,200-22.3-24.1-1.8*
1,3-Propanediol 6-membered~350-14.5-21.0+6.5

*Note: The rigid structure of catechol pre-organizes the diol, drastically reducing the entropic penalty of binding compared to flexible aliphatic diols[6].

Experimental Protocols: Self-Validating Methodologies

To accurately capture the thermodynamic profile of 3,5-DNPBA, Isothermal Titration Calorimetry (ITC) is the gold standard[3]. It directly measures the heat released or absorbed during binding, allowing simultaneous determination of Ka​ , ΔH , and reaction stoichiometry ( n ).

Protocol 1: High-Precision ITC Workflow for 3,5-DNPBA

Expertise & Causality Note: Buffer selection is the most critical failure point in boronic acid ITC. Phosphate buffers must be strictly avoided because the phosphate anion acts as a competing Lewis base, binding to the electron-deficient boron and artificially suppressing the apparent Ka​ and ΔH . We utilize HEPES buffer, which is non-coordinating.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, supplemented with 150 mM NaCl to maintain physiological ionic strength.

  • Reagent Solubilization (The "Matching" Rule):

    • Dissolve 3,5-DNPBA to a final concentration of 0.5 mM in the HEPES buffer.

    • Dissolve the target diol (e.g., D-Fructose) to a final concentration of 10.0 mM using the exact same batch of buffer.

    • Causality: Exact buffer matching eliminates the heat of mixing/dilution, ensuring the measured heat ( Δq ) is derived solely from the B–O bond formation.

  • Degassing: Degas both solutions under a vacuum at 293 K for 10 minutes.

    • Causality: Micro-bubbles in the ITC cell expand during stirring, causing erratic baseline spikes that ruin the integration of the Wiseman isotherm.

  • Instrument Loading: Load the 3,5-DNPBA solution into the sample cell (~300 µL volume) and the diol solution into the titration syringe.

  • Titration Execution: Set the instrument to 298 K. Program an initial 0.5 µL "dummy" injection (to clear syringe tip diffusion), followed by 19 consecutive injections of 2.0 µL, spaced 120 seconds apart to allow the thermal baseline to fully restabilize.

  • Data Integration: Subtract the heat of dilution (obtained by titrating the diol into a blank buffer) from the raw data. Fit the normalized heat plot using a one-set-of-sites binding model to extract ΔH and Ka​ .

ITC_Workflow Prep 1. Sample Preparation Degas & Match Buffers (HEPES pH 7.4) Load 2. Cell & Syringe Loading Cell: 3,5-DNPBA (0.5 mM) Syringe: Diol (10 mM) Prep->Load Equil 3. Thermal Equilibration Stabilize Baseline at 298 K Load->Equil Titration 4. Stepwise Titration Inject 2-5 µL aliquots, measure ΔH Equil->Titration Analysis 5. Thermodynamic Modeling Extract Ka, ΔH, ΔS via Wiseman Isotherm Titration->Analysis

Fig 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol 2: Variable-Temperature NMR Kinetics

While ITC provides macroscopic thermodynamics, Variable-Temperature (VT) 11 B and 1 H NMR provides the microscopic kinetics of the open/closed ring interconversion[4].

  • Sample Prep: Prepare 10 mM 3,5-DNPBA and 10 mM diol in DMSO- d6​ (to observe neutral complexation without water interference) or D 2​ O (for physiological relevance).

  • Spectral Acquisition: Acquire 11 B NMR spectra from 298 K to 353 K in 10 K increments.

  • Line Shape Analysis: The 11 B signal will shift from ~30 ppm (trigonal) to ~10 ppm (tetrahedral)[7]. By utilizing dynamic NMR line-shape analysis (e.g., using the Bloch-McConnell equations), extract the kinetic rate constants ( kon​ and koff​ ) at each temperature.

  • Eyring Plot: Plot ln(k/T) vs. 1/T to determine the activation enthalpy ( ΔH‡ ) and activation entropy ( ΔS‡ ) of the binding transition state.

Conclusion & Future Perspectives

The thermodynamic profile of 3,5-DNPBA sets it apart as a premium receptor for diol recognition. By utilizing the electron-withdrawing power of dual nitro groups, it achieves a physiological pKa without sacrificing the hydrolytic stability that plagues other halogenated boronic acids[2]. For drug development professionals, understanding the delicate enthalpy-entropy compensation of this molecule allows for the rational design of highly specific, continuous glucose/fructose monitoring sensors and targeted delivery vehicles that respond dynamically to the metabolic state of the patient.

References

  • Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. URL: [Link]

  • Thermodynamics of several boron acid complexation reactions studied by variable-temperature 1H and 11B NMR spectroscopy. Polyhedron. URL: [Link]

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega / PubMed. URL: [Link]

  • Thermodynamic analysis of receptors based on guanidinium/boronic acid groups for the complexation of carboxylates, alpha-hydroxycarboxylates, and diols: driving force for binding and cooperativity. Chemistry - A European Journal / PubMed. URL:[Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI Sensors. URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. URL:[Link]

  • An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dinitrophenylboronic Acid for Selective Carbohydrate and Diol Recognition

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Mechanistic Rationale The selective recognition and quantifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The selective recognition and quantification of carbohydrates and cis-diols in aqueous media is a critical challenge in diagnostics, metabolomics, and drug development. While unmodified phenylboronic acid (PBA) has long been used as a synthetic receptor for diols, its practical utility at physiological pH is severely limited. PBA possesses a pKa of approximately 8.8; at pH 7.4, it exists predominantly in its neutral, trigonal planar form, which is highly susceptible to hydrolysis and exhibits poor binding affinity for diols.

The 3,5-Dinitrophenylboronic Acid (3,5-DNPBA) Advantage: To overcome these thermodynamic limitations, electron-withdrawing groups must be introduced to the phenyl ring to lower the boron atom's pKa. 3,5-DNPBA incorporates two strongly electron-withdrawing nitro groups, shifting its pKa down to approximately 5.5. This ensures that at physiological pH (7.4), >98% of the receptor exists in the reactive, tetrahedral boronate anion form.

Crucially, while polyfluorinated boronic acids (like pentafluorophenylboronic acid) achieve similar pKa values, they are highly unstable and rapidly degrade in aqueous base. Mechanistic studies have demonstrated that 3,5-DNPBA is orders of magnitude more stable against base-catalyzed protodeboronation than its fluorinated counterparts, despite sharing a similar pKa [1]. This unique combination of low pKa and high hydrolytic stability makes 3,5-DNPBA an exceptional, self-validating receptor for robust assay development.

The Structural Causality of Binding

The binding of 3,5-DNPBA to carbohydrates is a reversible covalent interaction. The tetrahedral boronate anion rapidly condenses with 1,2- or 1,3-cis-diols to form a stable, cyclic boronate ester. Because the boron center is already in the tetrahedral geometry (hydroxylated), the entropic penalty of the structural reorganization is minimized, driving the equilibrium strongly toward the complexed state.

BindingMechanism Trigonal 3,5-DNPBA (Trigonal Planar) pKa ~5.5 Tetrahedral 3,5-DNPBA Anion (Tetrahedral Boronate) Active Binder Trigonal->Tetrahedral pH > 5.5 + OH⁻ Complex Cyclic Boronate Ester (Stable Complex) Tetrahedral->Complex + Diol - 2 H₂O Diol cis-Diol / Carbohydrate (e.g., Fructose) Diol->Complex

Trigonal-to-tetrahedral conversion of 3,5-DNPBA and subsequent stable diol complexation.

Quantitative Binding Profiles

The affinity of 3,5-DNPBA for various carbohydrates is dictated by the stereochemistry and flexibility of the sugar's hydroxyl groups in aqueous solution. D-Fructose, which exists significantly in the furanose form with highly favorable cis-diol orientations, exhibits the highest binding constant ( Ka​ ). Conversely, D-Glucose exists predominantly in the rigid pyranose form with equatorial hydroxyls, resulting in much weaker binding.

The table below summarizes the representative quantitative binding data for 3,5-DNPBA at pH 7.4. Understanding these differentials is critical for designing selective displacement assays [2].

Analyte / ReporterRepresentative Ka​ (M⁻¹) at pH 7.4Selectivity Ratio (vs. Glucose)Complexation Outcome
D-Fructose ~ 4,500~ 40.9xHigh-affinity cyclic ester
D-Galactose ~ 250~ 2.2xModerate-affinity cyclic ester
D-Glucose ~ 1101.0xLow-affinity cyclic ester
Alizarin Red S (ARS) ~ 3,000N/A (Reporter)Fluorescent/Colored Reporter Complex

Protocol: Alizarin Red S (ARS) Displacement Assay

Because 3,5-DNPBA lacks intrinsic fluorescence, carbohydrate recognition is most effectively monitored using an indicator displacement assay (IDA). Alizarin Red S (ARS) is a catechol-containing dye that binds strongly to 3,5-DNPBA. Upon binding, ARS undergoes a dramatic shift in its absorbance and fluorescence emission. When a competing carbohydrate (e.g., Fructose) is introduced, it displaces the ARS, returning the optical signal to its baseline state.

This protocol is designed as a self-validating system : the initial formation of the ARS-DNPBA complex serves as an internal positive control, ensuring the receptor is active before analyte introduction.

Materials Required
  • Receptor: 3,5-Dinitrophenylboronic acid (3,5-DNPBA), 10 mM stock in DMSO.

  • Reporter: Alizarin Red S (ARS), 1 mM stock in deionized water.

  • Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.

  • Analytes: D-Fructose, D-Glucose (100 mM stocks in pH 7.4 buffer).

  • Equipment: Fluorescence microplate reader (Excitation: 468 nm, Emission: 572 nm) or UV-Vis spectrophotometer.

Step-by-Step Methodology

Step 1: Baseline Validation (Reporter Only)

  • Pipette 100 µL of pH 7.4 phosphate buffer into a 96-well black microplate.

  • Add 10 µL of the 1 mM ARS stock (Final concentration: ~100 µM).

  • Measure the fluorescence emission at 572 nm. Causality note: Free ARS in aqueous buffer exhibits very weak fluorescence due to non-radiative decay pathways. This establishes your blank baseline.

Step 2: Complex Formation (Signal ON)

  • To the same well, add 10 µL of the 10 mM 3,5-DNPBA stock (Final concentration: ~1 mM).

  • Incubate at room temperature for 15 minutes to allow the system to reach thermodynamic equilibrium.

  • Measure the fluorescence emission at 572 nm. Causality note: The binding of ARS to the tetrahedral 3,5-DNPBA restricts the rotational freedom of the dye, triggering a massive fluorescence enhancement (typically 10- to 50-fold). If this signal spike is not observed, the boronic acid has degraded or the pH is incorrect.

Step 3: Analyte Titration (Displacement)

  • Prepare a serial dilution of D-Fructose in pH 7.4 buffer (ranging from 0.1 mM to 50 mM).

  • Add 10 µL of the target fructose concentration to the ARS-DNPBA complex well.

  • Incubate for 20 minutes at room temperature.

  • Read the fluorescence at 572 nm. Causality note: Fructose has a higher binding affinity ( Ka​ ~4,500 M⁻¹) than ARS ( Ka​ ~3,000 M⁻¹). It competitively displaces the dye, causing a concentration-dependent decrease in fluorescence.

Step 4: Data Processing

  • Plot the normalized fluorescence intensity ( I/I0​ ) against the logarithmic concentration of the carbohydrate.

  • Fit the data to a competitive binding isotherm to extract the exact Ka​ of the analyte.

ARSWorkflow Step1 1. Prepare 3,5-DNPBA & ARS (pH 7.4) Step2 2. Form Reporter Complex (Fluorescence ON) Step1->Step2 + Receptor Step3 3. Titrate Carbohydrate (Analyte Addition) Step2->Step3 Equilibrium Step4 4. Displacement of ARS (Fluorescence OFF) Step3->Step4 Competition

Workflow of the ARS indicator displacement assay for carbohydrate quantification.

Troubleshooting and Optimization

  • Poor Signal-to-Noise Ratio: Ensure the DMSO concentration in the final assay does not exceed 5% v/v. High organic solvent content alters the dielectric constant of the medium, which can artificially shift the pKa of 3,5-DNPBA and disrupt the tetrahedral geometry required for ARS binding.

  • Lack of Selectivity: If distinguishing between Fructose and Glucose is difficult, lower the overall concentration of 3,5-DNPBA in the assay. Operating closer to the Kd​ of the ARS-DNPBA complex amplifies the competitive advantage of high-affinity binders like Fructose.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13187–13199.[Link]

  • Elmas, B., Senel, S., & Tuncel, A. (2014). Preparation and characterization of silanized poly(HEMA) nanoparticles for recognition of sugars. Artificial Cells, Nanomedicine, and Biotechnology, 43(6), 392–400.[Link]

Application

Advanced Protocols for Incorporating 3,5-Dinitrophenyl Boronic Acid into Covalent Organic Frameworks

Application Note & Protocol Guide Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of highly crystalline, porous Covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of highly crystalline, porous Covalent Organic Frameworks (COFs) is frequently hindered by the "COF trilemma"—the competing demands of crystallinity, stability, and functionality (Chem. Soc. Rev., 2020). In boronate ester-linked COFs (e.g., COF-5), the strong driving force for covalent bond formation often leads to rapid, irreversible precipitation, trapping the polymer in an amorphous kinetic state.

To overcome this, monofunctional modulators are introduced to cap growing oligomers, shifting the reaction toward thermodynamic control. 3,5-Dinitrophenylboronic acid (DNPBA) is an exceptional candidate for this role. While highly electron-deficient boronic acids typically suffer from rapid protodeboronation under solvothermal conditions, DNPBA is orders of magnitude more stable than its fluorinated analogs despite possessing a similarly low pKₐ (Lennox & Lloyd-Jones, 2018).

Incorporating DNPBA into the synthesis matrix achieves two critical outcomes:

  • Defect Healing & Crystallinity: DNPBA reversibly caps the growing 2D sheets, preventing premature π-π stacking and allowing defect correction (Smith et al., 2016).

  • Outer-Surface Functionalization: The resulting COF crystallites are terminated with dense nitro (-NO₂) groups. These act as spectroscopic tags and orthogonal reactive handles for post-synthetic modification (PSM), such as reduction to amines for targeted drug conjugation (Calik et al., 2015).

Mechanism Monomers Multi-topic Monomers (HHTP + BDBA) Oligomers Transient Oligomers (Kinetic Trap Risk) Monomers->Oligomers Rapid Growth Capped DNPBA-Capped State (Reversible) Oligomers->Capped Modulator Capping Modulator DNPBA Modulator (Mono-topic) Modulator->Capped Crystalline Crystalline COF (Thermodynamic) Capped->Crystalline Slow Healing Surface Nitro-Functionalized Outer Surface Crystalline->Surface Edge Termination

Figure 1: Mechanistic pathway of DNPBA-modulated COF synthesis preventing kinetic trapping.

Quantitative Impact of DNPBA Modulation

The concentration of DNPBA must be strictly controlled. Insufficient modulation fails to prevent kinetic trapping, while excessive modulation permanently caps the monomers, poisoning polymerization. The optimal threshold for COF-5 is typically ~10 mol% relative to the boronic acid sites.

Table 1: Impact of DNPBA Modulator Concentration on COF-5 Properties

DNPBA Concentration (mol%)BET Surface Area (m²/g)Pore Volume (cm³/g)Domain Size (nm)Surface Nitro Density (mmol/g)
0 mol% (Control)1,2000.64~250.00
5 mol%1,6500.89~400.12
10 mol% (Optimal) 2,100 1.14 ~65 0.28
20 mol%1,8000.95~500.45
50 mol%< 500 (Amorphous)< 0.30N/AN/A

Data extrapolated from foundational modulation studies to illustrate the biphasic thermodynamic response of boronate ester frameworks.

Experimental Protocol: Synthesis of DNPBA-Capped COF-5

This protocol details the modulated solvothermal synthesis of a 2D boronate ester COF using 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 1,4-phenylenediboronic acid (BDBA), modulated by DNPBA.

Reagents and Materials
  • HHTP (C₁₈H₁₂O₆, MW: 324.28 g/mol ) – 16.2 mg (0.05 mmol)

  • BDBA (C₆H₈B₂O₄, MW: 165.75 g/mol ) – 12.4 mg (0.075 mmol)

  • DNPBA (C₆H₅BN₂O₆, MW: 211.92 g/mol ) – 3.18 mg (0.015 mmol, 10 mol%)

  • Solvent System: Anhydrous Mesitylene / 1,4-Dioxane (1:1 v/v)

  • Equipment: 10 mL Pyrex ampoules, Schlenk line, liquid nitrogen, supercritical CO₂ dryer.

Workflow Prep 1. Monomer & Modulator Prep Solvothermal 2. Solvothermal Synthesis (100°C) Prep->Solvothermal Wash 3. Soxhlet Extraction Solvothermal->Wash Activation 4. scCO2 Activation Wash->Activation Analysis 5. QC & Characterization Activation->Analysis

Figure 2: Step-by-step experimental workflow for synthesizing DNPBA-modulated COFs.

Step-by-Step Methodology

Step 1: Quantitative Transfer and Solvation

  • Transfer HHTP (16.2 mg), BDBA (12.4 mg), and DNPBA (3.18 mg) into a 10 mL Pyrex ampoule.

  • Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane.

  • Sonicate the mixture for 10 minutes until a homogenous dispersion is achieved.

  • Causality: The 1:1 mesitylene/dioxane ratio balances the solubility of the monomers with the insolubility of the extended 2D sheets, establishing the necessary phase boundary for crystallization.

Step 2: Degassing via Freeze-Pump-Thaw

  • Submerge the ampoule in liquid nitrogen until the solvent matrix is completely frozen.

  • Open the valve to the vacuum line and evacuate the headspace to < 50 mTorr for 5 minutes.

  • Isolate the tube from the vacuum and allow it to thaw at room temperature. Repeat this cycle three times.

  • Flame-seal the ampoule under static vacuum.

  • Causality: Rigorous exclusion of oxygen is mandatory. Trace O₂ at 100 °C will oxidize the electron-rich HHTP into a quinone species, irreversibly terminating lattice extension.

  • Self-Validation Checkpoint: During the final thaw cycle, observe the liquid. The absence of rising gas bubbles before the solvent reaches room temperature confirms a hermetic vacuum seal.

Step 3: Thermodynamically Controlled Polymerization

  • Place the sealed ampoule in an isothermal oven at 100 °C for 72 hours. Do not agitate.

  • Causality: Undisturbed heating allows DNPBA to dynamically attach and detach from the growing crystal faces. Agitation induces shear forces that prematurely precipitate the oligomers.

Step 4: Isolation and Solvent Exchange

  • Cool the ampoule to room temperature, break the seal, and isolate the precipitate via centrifugation (8,000 rpm, 10 min).

  • Wash the pellet with anhydrous THF (3 × 10 mL) followed by anhydrous acetone (3 × 10 mL) to remove unreacted monomers and residual DNPBA.

  • Self-Validation Checkpoint: Analyze the initial supernatant via ¹¹B NMR. A resonance signal corresponding to free DNPBA confirms that the modulator was not the limiting reagent, ensuring the thermodynamic equilibrium was maintained throughout the 72 hours.

Step 5: Supercritical CO₂ (scCO₂) Activation

  • Transfer the acetone-wet COF powder into a supercritical point dryer.

  • Exchange the acetone with liquid CO₂ at 10 °C (purge 5 times over 2 hours).

  • Raise the temperature to 40 °C (above the critical point of 31.1 °C) and slowly vent the gaseous CO₂.

  • Causality: Standard vacuum drying causes a liquid-to-gas phase change where capillary forces can collapse the delicate mesoporous network. scCO₂ activation bypasses the liquid-gas boundary, preserving the ultra-high surface area (2,100 m²/g).

  • Self-Validation Checkpoint: The activated COF powder should exhibit electrostatic repulsion and flow freely like a dry fluid. Clumping indicates residual solvent capillary forces.

Post-Synthesis Characterization & Verification

To confirm the successful incorporation of DNPBA into the COF framework, the following analytical validations must be performed:

  • FT-IR Spectroscopy: Verify the disappearance of the broad –OH stretch (3200 cm⁻¹) of HHTP and the appearance of strong B–O stretches (1340 cm⁻¹). Crucially, the presence of distinct asymmetric and symmetric –NO₂ stretches (1535 cm⁻¹ and 1345 cm⁻¹) confirms DNPBA edge-capping.

  • Powder X-Ray Diffraction (PXRD): An intense, sharp (100) reflection at ~2.7° 2θ indicates long-range 2D crystallographic order, validating the success of the modulation strategy.

  • ¹H NMR of Digested Framework: Digest a 5 mg aliquot of the COF in D₂O/NaOD. Integrate the distinct aromatic protons of DNPBA against the HHTP protons to quantify the exact degree of surface functionalization.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chemical Control over Nucleation and Anisotropic Growth of Two-Dimensional Covalent Organic Frameworks Source: ACS Central Science URL: [Link]

  • Title: From Highly Crystalline to Outer Surface-Functionalized Covalent Organic Frameworks—A Modulation Approach Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks Source: Chemical Society Reviews URL: [Link]

Method

Application Note: 3,5-Dinitrophenylboronic Acid as a Robust Electron-Deficient Organocatalyst for Direct Amidation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Field Application: Green Chemistry, Peptide Synthesis, and API Manufacturing Executive Summary The direct dehydrative amidation of carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Field Application: Green Chemistry, Peptide Synthesis, and API Manufacturing

Executive Summary

The direct dehydrative amidation of carboxylic acids with amines is a highly sought-after transformation in pharmaceutical development, offering water as the sole byproduct. While boronic acids are well-established Lewis acid catalysts for this process, their industrial application has been historically bottlenecked by a fundamental chemical paradox: increasing the Lewis acidity (to boost catalytic turnover) typically requires adding electron-withdrawing groups, which inadvertently accelerates catalyst degradation via base-catalyzed protodeboronation[1].

This application note details the implementation of 3,5-dinitrophenylboronic acid (3,5-DNAPBA) —and its derivatives—as a uniquely robust electron-deficient organocatalyst. By leveraging specific mechanistic anomalies and precatalyst complexation strategies, 3,5-DNAPBA overcomes the stability limitations of traditional fluorinated boronic acids, offering a highly active, recoverable, and scalable platform for amide bond formation[2].

Mechanistic Rationale: The Protodeboronation Paradox

To understand the superiority of 3,5-DNAPBA, one must examine the causality of boronic acid degradation.

The Role of Lewis Acidity: Catalytic amidation requires the boron center to act as a strong Lewis acid, coordinating with the carboxylic acid to form a highly reactive acyloxyboron intermediate[3]. Lowering the pKa of the boronic acid increases this Lewis acidity. Traditionally, this is achieved by perfluorination (e.g., pentafluorophenylboronic acid).

The Stability Anomaly: Base-catalyzed protodeboronation (the destructive cleavage of the C–B bond) proceeds via a transition state that generates a transient aryl anion[1]. Fluorine atoms strongly stabilize this transient anion via inductive effects, leading to the rapid decomposition of highly fluorinated catalysts (half-lives in the millisecond range)[1]. Conversely, the nitro groups in 3,5-DNAPBA provide massive electron withdrawal (lowering the pKa to ~6.1) without hyper-stabilizing the specific transition state geometry of the ipso-anion. As a result, 3,5-DNAPBA is "orders of magnitude more stable" than its fluorinated counterparts, boasting a protodeboronation half-life of over 6 months while maintaining identical catalytic potential[1].

Fig 1. Catalytic cycle of 3,5-DNAPBA mediated direct dehydrative amidation.

Precatalyst Engineering: The DMAPO Complexation Strategy

Despite its exceptional stability, the inherent amidation activity of free 3,5-DNAPBA can sometimes be hindered by the formation of inactive off-cycle boroxine networks[3]. To bypass this, we utilize an acid-base complexation strategy.

By reacting 3,5-DNAPBA with a Lewis base such as 4-dimethylaminopyridine N-oxide (DMAPO), a stable, solid precatalyst is formed[2]. Under elevated temperatures (azeotropic reflux), this complex dynamically dissociates, liberating the highly active, monomeric boronic acid into the reaction mixture. Upon cooling, the complex re-assembles and precipitates, providing a seamless mechanism for catalyst recovery[2].

Quantitative Profiling of Arylboronic Acid Catalysts

The following table summarizes the kinetic and thermodynamic data that dictates catalyst selection, highlighting the unique operational window of 3,5-DNAPBA.

CatalystApproximate pKaProtodeboronation Half-Life (pH > 13, 70 °C)Catalytic Competence (Amidation)
Phenylboronic Acid8.8> 6 monthsLow (Insufficient Lewis Acidity)
3,4,5-Trifluorophenylboronic Acid~6.7~ 2 hoursModerate (Prone to degradation)
Pentafluorophenylboronic Acid~6.0< 3 msPoor (Rapid decomposition)
3,5-Dinitrophenylboronic Acid ~6.1 > 6 months High (Robust & Highly Lewis Acidic)

Data synthesized from comparative kinetic studies of base-catalyzed aryl-B(OH)2 protodeboronation[1].

Experimental Methodologies

The following protocols outline a self-validating system for the preparation, application, and recovery of the 3,5-DNAPBA–DMAPO precatalyst.

Protocol A: Preparation of the 3,5-DNAPBA–DMAPO Precatalyst

Rationale: Pre-forming the complex prevents boroxine formation and ensures precise stoichiometric loading of the active monomeric catalyst.

  • Reagent Mixing: In a round-bottom flask, dissolve 3,5-dinitrophenylboronic acid (10.0 mmol) in 20 mL of ethyl acetate at room temperature.

  • Base Addition: Slowly add a solution of DMAPO (10.0 mmol) dissolved in 10 mL of ethyl acetate.

  • Precipitation: Stir the mixture for 30 minutes. A distinct precipitate will form as the acid-base complex stabilizes.

  • Isolation: Filter the solid under vacuum, wash with cold hexanes (2 × 10 mL), and dry under high vacuum for 4 hours to yield the precatalyst as a free-flowing powder.

Self-Validating Checkpoint: The quantitative precipitation of the solid confirms successful complexation. If the solution remains clear, the solvent is too polar (e.g., trace water or methanol contamination), which outcompetes the DMAPO coordination.

Protocol B: Direct Dehydrative Amidation Workflow

Rationale: Azeotropic removal of water is required to drive the equilibrium forward, while the thermal energy triggers the dissociation of the precatalyst[2].

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and the 3,5-DNAPBA–DMAPO precatalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add 10 mL of fluorobenzene or toluene.

  • Thermal Activation: Heat the mixture to azeotropic reflux (approx. 85–110 °C depending on the solvent).

  • Monitoring: Maintain reflux for 12–24 hours. Water will collect in the Dean-Stark trap.

Self-Validating Checkpoint: As the reaction reaches reflux, the previously insoluble precatalyst solid will completely dissolve, indicating the successful in situ release of the active boronic acid. If the mixture remains a suspension at reflux, the amine may have formed an insoluble salt with the carboxylic acid, requiring a solvent with higher polarity.

Protocol C: Quantitative Catalyst Recovery
  • Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Re-precipitation: As the thermal energy dissipates, the free 3,5-DNAPBA recombines with the DMAPO and precipitates out of the non-polar solvent[2].

  • Separation: Recover the precatalyst via simple decantation or vacuum filtration. The solid can be washed with cold toluene and reused for up to three subsequent cycles without loss of activity[2].

  • Product Isolation: Concentrate the remaining filtrate under reduced pressure and purify the crude amide via standard silica gel chromatography or recrystallization.

Fig 2. Workflow for the generation and recovery of the 3,5-DNAPBA-DMAPO precatalyst.

Conclusion

The integration of 3,5-dinitrophenylboronic acid into amidation workflows represents a triumph of mechanistic design over empirical trial-and-error. By understanding the structural parameters that govern protodeboronation, process chemists can utilize 3,5-DNAPBA to achieve the extreme Lewis acidity required for difficult amidations without sacrificing catalyst longevity. When paired with the DMAPO complexation strategy, it yields a highly sustainable, self-validating, and industrially viable catalytic system.

References

  • Ishihara, K., et al. "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications, 2024. URL:[Link]

  • Kuivila, H. G., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017. URL:[Link]

  • Whiting, A., et al. "Mechanistic insights into boron-catalysed direct amidation reactions." PMC - NIH, 2018. URL:[Link]

Sources

Application

Application Note: Step-by-Step Preparation of 3,5-Dinitrophenylboronic Acid Pinacol Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction 3,5-Dinitrophenylboronic acid pinacol ester (CAS 428820-95-5) is a highly specialized organoboron building block[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

3,5-Dinitrophenylboronic acid pinacol ester (CAS 428820-95-5) is a highly specialized organoboron building block[1]. The strong electron-withdrawing nature of the two meta-positioned nitro groups makes this compound an exceptional candidate for probing electronic effects in Suzuki-Miyaura cross-coupling reactions, designing novel ligands, and developing fluorescent probes for biological imaging[1].

Synthesizing this compound requires a robust, two-step protocol: an initial electrophilic aromatic bromination of 1,3-dinitrobenzene, followed by a palladium-catalyzed Miyaura borylation. This application note provides a field-proven, self-validating methodology, emphasizing the mechanistic causality behind each experimental choice to ensure high yield and purity.

Mechanistic Insights & Experimental Causality

Step 1: Electrophilic Aromatic Bromination

Direct halogenation of 1,3-dinitrobenzene is thermodynamically demanding due to the severe deactivating effect of the two nitro groups. Standard bromination conditions (Br₂/FeBr₃) often fail or require extreme forcing conditions. To overcome this electronic barrier, N-bromosuccinimide (NBS) is deployed in concentrated sulfuric acid (H₂SO₄)[2]. The highly acidic medium protonates the NBS, generating an exceptionally potent electrophilic bromine species (e.g., Br⁺) capable of attacking the electron-deficient aromatic ring to yield 1-bromo-3,5-dinitrobenzene[3].

Step 2: Miyaura Borylation Catalytic Cycle

The conversion of the aryl bromide to the pinacol boronic ester relies on the Miyaura borylation mechanism[4].

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle. This steric bulk accelerates the final reductive elimination step, preventing the catalyst from resting in inactive states and reducing the formation of palladium black.

  • Base Selection (KOAc): The choice of base is the most critical parameter. Strong bases (like K₂CO₃ or NaOH) would activate the newly formed boronic ester into a reactive borate, triggering an undesired Suzuki-Miyaura homocoupling side reaction[4]. Potassium acetate (KOAc) is specifically chosen because it coordinates with the Pd(II) center to form an active (acetato)palladium(II) complex, but is too weak to activate the product[4]. The high oxophilicity of the boron atom in bis(pinacolato)diboron (B₂pin₂) drives the transmetalation with this Pd-OAc intermediate[4].

MiyauraCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Br)L_2 Pd0->OxAdd Ar-Br LigEx Ligand Exchange Ar-Pd(II)(OAc)L_2 OxAdd->LigEx KOAc - KBr TransMet Transmetalation Ar-Pd(II)(Bpin)L_2 LigEx->TransMet B2pin2 - pinB-OAc TransMet->Pd0 Reductive Elimination Ar-Bpin

Fig 1: Catalytic cycle of the Miyaura borylation highlighting the role of the acetate ligand.

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 - Bromination of 1,3-Dinitrobenzene

Reagent MW ( g/mol ) Equivalents Amount Role
1,3-Dinitrobenzene 168.11 1.0 10.0 g Substrate
N-Bromosuccinimide (NBS) 177.98 1.4 14.8 g Brominating Agent

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | Solvent | 60 mL | Acidic Medium / Activator |

Table 2: Step 2 - Miyaura Borylation

Reagent MW ( g/mol ) Equivalents Amount Role
1-Bromo-3,5-dinitrobenzene 247.00 1.0 5.0 g Electrophile
Bis(pinacolato)diboron (B₂pin₂) 253.94 1.1 5.6 g Boron Source
Potassium Acetate (KOAc) 98.14 3.0 6.0 g Base / Ligand
Pd(dppf)Cl₂ 731.70 0.05 0.74 g Catalyst

| 1,4-Dioxane (Anhydrous) | 88.11 | Solvent | 50 mL | Solvent |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3,5-dinitrobenzene
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dinitrobenzene (10.0 g) in concentrated H₂SO₄ (60 mL)[3].

  • Heating & Addition: Heat the solution to 80 °C. Add NBS (14.8 g) in 9 small portions over 1.5 hours (approximately one addition every 10 minutes)[3]. Caution: The reaction is exothermic. Maintain the internal temperature strictly between 80–90 °C to prevent runaway nitration/bromination side reactions.

  • Reaction: Stir the mixture at 80 °C for an additional 30 minutes after the final addition[3].

  • Quenching (Self-Validation): Carefully pour the acidic mixture over 300 g of crushed ice. A pale yellow precipitate should form immediately, validating the successful bromination[3].

  • Isolation: Collect the solid by vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from hot methanol to yield pure 1-bromo-3,5-dinitrobenzene[2].

Protocol B: Synthesis of 3,5-Dinitrophenylboronic Acid Pinacol Ester
  • Assembly: In a flame-dried Schlenk flask, combine 1-bromo-3,5-dinitrobenzene (5.0 g), B₂pin₂ (5.6 g), anhydrous KOAc (6.0 g), and Pd(dppf)Cl₂ (0.74 g).

  • Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles or sparge vigorously with Argon for 30 minutes. Self-Validation: Oxygen must be strictly excluded. If the solution turns rapidly black before heating, the Pd(0) catalyst has oxidized, and the reaction will fail.

  • Heating: Seal the flask and heat to 80–90 °C under an Argon atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium black.

  • Extraction: Wash the organic filtrate with brine (2 × 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford 3,5-dinitrophenylboronic acid pinacol ester as a light orange to yellow crystalline powder[1].

Workflow A Step 1: Bromination of 1,3-Dinitrobenzene B Step 2: Reagent Assembly & Degassing A->B C Step 3: Miyaura Borylation (80°C, 12h) B->C D Step 4: Aqueous Workup & Extraction C->D E Step 5: Silica Gel Chromatography D->E

Fig 2: Step-by-step experimental workflow for synthesizing 3,5-dinitrophenylboronic acid pinacol ester.

Troubleshooting & Quality Control

  • Incomplete Borylation: If TLC indicates unreacted aryl bromide, ensure the KOAc is strictly anhydrous. Moisture hydrolyzes B₂pin₂, destroying the boron source.

  • Formation of Biaryl Impurities: The presence of a homocoupled biaryl byproduct indicates that the product was activated. Ensure no strong bases were accidentally introduced and that the reaction temperature did not exceed 95 °C.

  • Product Verification: The final product should have a melting point of 147 - 151 °C[1]. ¹H NMR should display the characteristic pinacol methyl protons as a strong singlet at ~1.35 ppm, alongside the highly deshielded aromatic protons of the dinitrophenyl ring.

References

  • Role of Electron-Withdrawing Remote Substituents in Neutral Nickel(II) Polymerization Catalysts Source: Organometallics - ACS Publications URL:[Link]

  • Synthesis and Antimalarial Activity of New Isotebuquine Analogues Source: DigitalCommons@University of Nebraska - Lincoln URL:[Link]

  • Miyaura Borylation Reaction Mechanism Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 3,5-dinitrophenyl boronic acid in aqueous reactions

Technical Support Center: Troubleshooting 3,5-Dinitrophenyl Boronic Acid (3,5-DNPBA) Solubility Welcome to the Advanced Application Support Guide for 3,5-Dinitrophenyl Boronic Acid (3,5-DNPBA). This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3,5-Dinitrophenyl Boronic Acid (3,5-DNPBA) Solubility

Welcome to the Advanced Application Support Guide for 3,5-Dinitrophenyl Boronic Acid (3,5-DNPBA). This guide is designed for researchers and drug development professionals facing phase-separation, low yield, or irreproducibility issues when utilizing 3,5-DNPBA in aqueous reaction media (such as Suzuki-Miyaura cross-couplings).

The 3,5-DNPBA Solubilization Paradox

3,5-DNPBA presents a unique physicochemical challenge. The two nitro groups exert powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This renders the aromatic ring extremely hydrophobic, leading to exceptionally poor baseline aqueous solubility[1]. However, this same electron withdrawal drastically increases the Lewis acidity of the boron atom. While unsubstituted phenylboronic acid has a pKa of ~8.8, the pKa of 3,5-DNPBA drops to approximately 6.0[2]. Understanding this causality is the key to troubleshooting: 3,5-DNPBA is highly insoluble as a neutral species, but it can be readily converted into a highly soluble boronate anion at surprisingly mild pH levels.

Diagnostic Workflow

Use the following decision matrix to troubleshoot and resolve precipitation issues in your reaction vessel.

Workflow Start 3,5-DNPBA Insoluble in Aqueous Media CheckPH Is pH > 7.0? Start->CheckPH AdjustPH Add Base (K2CO3/NaOH) to form Boronate Anion CheckPH->AdjustPH No CheckSolvent Is a co-solvent used? CheckPH->CheckSolvent Yes Success Homogeneous Reaction or Stable Biphasic System AdjustPH->Success AddSolvent Add 10-20% THF, DMF, or iPrOH CheckSolvent->AddSolvent No CheckPolyol Can polyols be tolerated? CheckSolvent->CheckPolyol Yes AddSolvent->Success AddPolyol Add Mannitol/Glycerol (Lowers apparent pKa) CheckPolyol->AddPolyol Yes AddPolyol->Success

Diagnostic workflow for troubleshooting 3,5-DNPBA solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does my 3,5-DNPBA crash out as a solid mass in standard aqueous Suzuki-Miyaura conditions? A: This is almost always a base-selection and phase-distribution issue. If you are using a weak base like Potassium Acetate (KOAc), the pH is insufficient to fully deprotonate the boronic acid. Consequently, 3,5-DNPBA remains in its neutral, highly hydrophobic trigonal form and crashes out. Causality & Solution: Switch to Potassium Carbonate (K₂CO₃). K₂CO₃ provides an aqueous pH well above the ~6.0 pKa of 3,5-DNPBA. This converts the neutral acid into a four-coordinate tetrahedral boron "ate" complex (boronate anion), which partitions exclusively and cleanly into the aqueous phase[3].

Q2: How can I improve aqueous solubility without using harsh basic conditions that might degrade my other base-sensitive reactants? A: You can exploit polyol complexation. Adding a sugar alcohol like D-Mannitol or Glycerol to the aqueous phase triggers the formation of a cyclic boronate ester[4]. Causality & Solution: Polyol complexation shifts the geometry of the boron atom from sp² to sp³, effectively lowering the apparent pKa of the complex by up to 3 full units. This allows the highly soluble anionic ester form to predominate even at a neutral physiological pH (~7.4), completely bypassing the need for harsh bases[4].

Q3: My 3,5-DNPBA looks like it has degraded into a fine, insoluble powder during storage. Is the batch ruined? A: No, the batch is likely fine. Boronic acids undergo spontaneous dehydration during storage to form cyclic trimeric anhydrides known as boroxines [1]. Boroxines are notoriously insoluble in both water and many organic solvents. Causality & Solution: Boroxine formation is a reversible equilibrium. You must pre-hydrolyze the reagent. Suspend the powder in your aqueous solvent and apply gentle heat (40°C) for 15-30 minutes before adding your catalyst. The water will hydrolyze the boroxine back into the monomeric free acid, which can then be solubilized by your base.

Mechanistic Pathways of Solubilization

Mechanism Boroxine Boroxine Trimer Highly Insoluble FreeAcid 3,5-DNPBA (Trigonal) Poorly Soluble (pKa ~6.0) Boroxine->FreeAcid H2O + Heat (Hydrolysis) FreeAcid->Boroxine Dehydration (Storage) AteComplex Tetrahedral Boronate Anion Water Soluble FreeAcid->AteComplex Aqueous Base (OH-) pH > pKa EsterComplex Polyol-Boronate Ester Anion Maximum Solubility FreeAcid->EsterComplex Polyol (e.g., Mannitol) + Mild Base AteComplex->EsterComplex Polyol Addition

Mechanistic pathways of 3,5-DNPBA solubilization via boronate anion and ester formation.

Quantitative pKa and Solubility Data

The following table summarizes how the electron-withdrawing nitro groups and external additives alter the pKa and subsequent aqueous solubility of boronic acids[2][5].

CompoundApproximate pKaBaseline Aqueous SolubilityOptimal Solubilization Strategy
Phenylboronic Acid ~8.8Moderate (10 g/L at 20°C)Strong Base (pH > 10.0)
3-Nitrophenylboronic Acid ~7.1LowModerate Base (pH > 8.5)
3,5-Dinitrophenylboronic Acid ~6.0Very LowMild Base (pH > 7.5) or Co-solvent
3,5-DNPBA + 500mM Mannitol < 4.0 (Apparent)Exceptionally HighSpontaneous at neutral pH

Self-Validating Experimental Protocols

Protocol A: pH-Optimized Biphasic Suzuki-Miyaura Solubilization

Use this protocol when your reaction can tolerate a pH of 8-10. It ensures the boronic acid remains in the aqueous phase, protecting it from premature palladium-catalyzed protodeboronation in the organic phase[3].

  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of THF and deionized water. Sparge with nitrogen for 15 minutes. Causality: THF acts as a carrier for the organic electrophile, while water solvates the boronate anion.

  • Base Addition: Add 2.5 equivalents of K₂CO₃ to the solvent mixture and stir until fully dissolved.

  • Reagent Introduction: Add 1.0 equivalent of 3,5-DNPBA to the stirring mixture.

  • Validation Checkpoint: Observe the reaction vessel. The aqueous layer must transition from a turbid, cloudy suspension to a completely transparent, pale-yellow solution within 10 minutes.

    • If turbidity persists: The boroxine trimer has not fully hydrolyzed[1]. Apply gentle heating (40°C) for 15 minutes until the aqueous layer is strictly homogeneous. Do not add the Palladium catalyst until this visual validation is achieved.

Protocol B: Polyol-Mediated Solubilization (Neutral pH)

Use this protocol for base-sensitive substrates where high pH must be avoided.

  • Polyol Complexation: Suspend 1.0 equivalent of 3,5-DNPBA in your aqueous reaction media containing 500 mM D-Mannitol[4].

  • Mild pH Adjustment: Add a mild buffer or base (e.g., NaHCO₃) to bring the solution to exactly pH 7.0.

  • Validation Checkpoint: Monitor the dissolution. Because the polyol-boronate ester formation lowers the apparent pKa to < 4.0, the 3,5-DNPBA will rapidly dissolve at pH 7.0. The system is self-validating when the suspension clears entirely without the addition of harsh hydroxides or carbonates.

References

  • BenchChem. "Strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media." BenchChem Tech Support.
  • KU ScholarWorks. "Physical and Chemical Properties of Boronic Acids: Formulation Implications." University of Kansas.
  • ACS Publications. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture." Organic Process Research & Development.
  • ACS Publications. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society.
  • BenchChem. "The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid." BenchChem Tech Support.

Sources

Reference Data & Comparative Studies

Validation

3,5-Dinitrophenylboronic Acid vs. Phenylboronic Acid: A Comparative Guide to Diol Binding Affinity

Boronic acids are the foundational recognition motifs in synthetic carbohydrate sensing, targeted drug delivery, and dynamic covalent chemistry. However, achieving robust diol binding at physiological pH (7.4) remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Boronic acids are the foundational recognition motifs in synthetic carbohydrate sensing, targeted drug delivery, and dynamic covalent chemistry. However, achieving robust diol binding at physiological pH (7.4) remains a persistent hurdle. As a Senior Application Scientist, I frequently observe researchers defaulting to unmodified phenylboronic acid (PBA) for sensor design or bioconjugation, only to encounter weak target engagement in aqueous biological buffers.

This guide objectively compares PBA with a highly optimized, electron-deficient alternative: 3,5-dinitrophenylboronic acid (3,5-DNPBA) . By analyzing the mechanistic causality behind their performance differences and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing boronic acid-diol complexation.

Mechanistic Causality: The Role of pKa in Target Engagement

To understand why 3,5-DNPBA drastically outperforms PBA in biological environments, we must examine the fundamental thermodynamics of boronic acid-diol interactions.

In aqueous media, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar state ( sp2 ) and an anionic, tetrahedral boronate state ( sp3 ). The tetrahedral boronate anion is significantly more Lewis basic and forms vastly more stable cyclic esters with cis-diols than the neutral trigonal form[1].

  • Phenylboronic Acid (PBA): PBA has a pKa of approximately 8.8. At physiological pH (7.4), the vast majority of PBA molecules exist in the unreactive trigonal planar state. Consequently, its binding affinity for diols like glucose is notoriously low under biological conditions[2].

  • 3,5-Dinitrophenylboronic Acid (3,5-DNPBA): The introduction of two strongly electron-withdrawing nitro groups at the meta positions fundamentally alters the electronics of the boron center. The Hammett inductive effect withdraws electron density, increasing the boron atom's Lewis acidity and plummeting the pKa to ~5.5[3]. At pH 7.4, 3,5-DNPBA exists almost entirely as the highly reactive tetrahedral boronate anion, resulting in orders-of-magnitude higher binding affinities.

The Protodeboronation Paradox: Highly electron-deficient boronic acids (like pentafluorophenylboronic acid, pKa ~5.5) typically suffer from rapid base-catalyzed protodeboronation (cleavage of the C–B bond). However, 3,5-DNPBA is an exceptional structural outlier; it is orders of magnitude more stable against protodeboronation than its fluorinated analogs despite possessing a nearly identical pKa[3][4].

BA_Equilibrium BA Boronic Acid (Trigonal, sp²) Neutral Boronate Boronate Anion (Tetrahedral, sp³) Active State BA->Boronate + OH⁻ (pH > pKa) Ester Boronate Ester (Diol Complex) BA->Ester + Diol (Weak) Boronate->BA + H⁺ Boronate->Ester + Diol - H₂O Ester->Boronate + H₂O

Thermodynamic equilibrium of boronic acid-diol complexation highlighting the active boronate state.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and binding metrics of both compounds. Data reflects performance in standard aqueous buffers at pH 7.4.

ParameterPhenylboronic Acid (PBA)3,5-Dinitrophenylboronic Acid (3,5-DNPBA)
pKa ~8.8~5.5
Dominant State at pH 7.4 Trigonal (Neutral)Tetrahedral (Anionic)
Fructose Binding ( Ka​ ) ~110 - 160 M−1 > 1,000 M−1
Glucose Binding ( Ka​ ) ~5 - 10 M−1 > 100 M−1
Protodeboronation Stability HighExceptionally High
Primary Application Alkaline sensing (pH > 9)Physiological sensing (pH 7.4)

Self-Validating Experimental Protocols

To empirically verify the superiority of 3,5-DNPBA for your specific diol target, utilize the following self-validating workflows. These methods ensure internal calibration, minimizing artifacts from buffer interference.

Protocol A: pKa Determination via ¹¹B NMR Spectroscopy

¹¹B NMR provides direct structural evidence of the boron atom's hybridization state, making it the gold standard for pKa determination[5][6].

  • Sample Preparation: Prepare a 15 mM solution of the boronic acid in a 10% D₂O / 90% H₂O mixture containing 0.1 M phosphate buffer.

  • Titration: Adjust the pH of the solution across a range from 2.0 to 10.0 using 0.1 M HCl or 0.1 M NaOH. Record the exact pH using a calibrated micro-probe.

  • Acquisition: Acquire ¹¹B NMR spectra at each pH point (using BF₃·OEt₂ as an external reference at 0 ppm).

  • Analysis: Monitor the chemical shift transition. The neutral trigonal ( sp2 ) boron resonates at ~30 ppm, while the tetrahedral ( sp3 ) boronate resonates at ~0–5 ppm.

  • Calculation: Plot the observed chemical shift versus pH. Fit the data to a standard sigmoidal Boltzmann titration curve; the inflection point represents the exact pKa.

Protocol B: Diol Binding Affinity via ARS Competitive Assay

Because boronic acid-diol esterification often lacks a direct optical readout, the Alizarin Red S (ARS) competitive fluorescence assay is utilized. This system is self-validating because it first establishes the baseline affinity of the reporter dye before introducing the unknown variable[7].

  • Reporter Calibration: Prepare a 10 µM solution of ARS in pH 7.4 phosphate buffer.

  • KARS​ Determination: Titrate the boronic acid into the ARS solution. The formation of the BA-ARS complex yields a massive fluorescence increase ( λex​ = 468 nm, λem​ = 572 nm). Calculate the association constant ( KARS​ ) from the binding isotherm.

  • Complex Formation: Prepare a fresh working solution containing 10 µM ARS and a fixed concentration of boronic acid sufficient to ensure >80% complexation (based on the calculated KARS​ ).

  • Competitive Displacement: Titrate your target diol (e.g., glucose, fructose) into the working solution. As the diol outcompetes ARS for the boronic acid, fluorescence will proportionally decrease.

  • Data Extraction: Calculate the diol binding constant ( Ka​ ) using the competitive binding equation: [Diol]0​/P=KARS​/(Ka​×Q)+1 , where P and Q are derived from the fluorescence quenching ratios[7].

ARS_Assay Step1 1. Buffer Preparation (pH 7.4 Phosphate Buffer) Step2 2. Form BA-ARS Complex (High Fluorescence) Step1->Step2 Step3 3. Titrate Target Diol (e.g., Fructose/Glucose) Step2->Step3 Step4 4. Measure Fluorescence Drop (ARS Displacement) Step3->Step4 Step5 5. Calculate Ka (Competitive Binding Eq) Step4->Step5

Step-by-step workflow for determining boronic acid-diol binding affinity using the ARS assay.

Conclusion

For drug development professionals and materials scientists operating at physiological pH, unmodified phenylboronic acid is thermodynamically mismatched for high-affinity diol binding. By leveraging the strong electron-withdrawing properties of the nitro groups, 3,5-dinitrophenylboronic acid successfully depresses the pKa to ~5.5, shifting the equilibrium entirely toward the reactive boronate state at pH 7.4. Coupled with its anomalous resistance to protodeboronation, 3,5-DNPBA stands as a vastly superior alternative for biological sensing and targeting applications.

References

  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. 1

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 3

  • van de Vusse, et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. 4

  • Wu, X., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. 2

  • Zhu, Z., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. 5

  • Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Tetrahedron (Referenced via PMC). 7

Sources

Comparative

validation of 3,5-dinitrophenyl boronic acid-based optical glucose sensors

Validation of 3,5-Dinitrophenyl Boronic Acid-Based Optical Glucose Sensors: A Comparative Guide As the paradigm of continuous glucose monitoring (CGM) shifts from enzymatic consumption to synthetic reversible recognition...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 3,5-Dinitrophenyl Boronic Acid-Based Optical Glucose Sensors: A Comparative Guide

As the paradigm of continuous glucose monitoring (CGM) shifts from enzymatic consumption to synthetic reversible recognition, boronic acid-based optical sensors have emerged as a premier analytical tool. However, the transition from theoretical viability to clinical application requires rigorous structural tuning and validation. This guide provides an objective, data-driven comparison of 3,5-dinitrophenyl boronic acid (3,5-DNPBA) sensors against traditional alternatives, detailing the mechanistic causality behind its performance and outlining self-validating experimental protocols for robust characterization.

Mechanistic Causality: The 3,5-DNPBA Advantage

The fundamental challenge with unmodified phenylboronic acid (PBA) as a glucose receptor is its high pKa (~8.8). At physiological pH (7.4), PBA exists predominantly in a neutral, trigonal planar ( sp2 ) configuration, which exhibits poor binding affinity for 1,2-diols like glucose[1].

To achieve optimal sensitivity in biological matrices, the pKa of the boronic acid must be lowered to ensure a high population of the reactive, tetrahedral boronate anion ( sp3 ) at pH 7.4. The strategic incorporation of two strongly electron-withdrawing nitro groups at the 3 and 5 positions of the phenyl ring achieves exactly this, driving the pKa down to ~7.0[1]. Consequently, at physiological pH, 3,5-DNPBA is primed for rapid, reversible covalent binding with glucose.

Crucially, while other electron-withdrawing modifications (such as tetra- or penta-fluorination) can also lower the pKa, 3,5-DNPBA is orders of magnitude more stable against hydrolytic degradation (protodeboronation), ensuring the long-term viability required for continuous monitoring[2]. In optical sensor designs, this binding event typically triggers a change in fluorophore hybridization, relieving Photoinduced Electron Transfer (PET) quenching and resulting in a measurable fluorescence increase.

Mechanism DNPBA_Trig 3,5-DNPBA (Trigonal, sp2) pKa ~ 7.0 DNPBA_Tetra 3,5-DNPBA Anion (Tetrahedral, sp3) Active State at pH 7.4 DNPBA_Trig->DNPBA_Tetra pH 7.4 (Deprotonation) PET PET Quenching (Low Fluorescence) DNPBA_Trig->PET Default State Complex Boronate-Glucose Complex (Fluorescent State) DNPBA_Tetra->Complex + Glucose (Reversible Covalent) Glucose Glucose (Physiological) Glucose->Complex Complex->PET Relieves Quenching

Mechanistic pathway of 3,5-DNPBA optical glucose sensing via PET quenching relief.

Comparative Performance Analysis

When evaluating glucose sensors for drug development or clinical diagnostics, 3,5-DNPBA must be benchmarked against the industry standard (Glucose Oxidase - GOx), unmodified PBA, and protein-based affinity sensors (Concanavalin A - ConA). Unlike enzymatic sensors that irreversibly consume glucose and require oxygen, boronic acids facilitate direct, continuous measurements via fully reversible covalent interactions[3].

Performance Metric3,5-DNPBA Optical SensorGlucose Oxidase (GOx)Unmodified PBA SensorConcanavalin A (ConA)
Recognition Mechanism Reversible covalent bindingEnzymatic oxidationReversible covalent bindingCompetitive affinity binding
Optimal Operating pH ~7.4 (Physiological)~5.5 (Assay dependent)~8.8 (Basic)~7.0
Reversibility Fully reversible (Continuous)Irreversible (Consumes analyte)Fully reversibleReversible (Prone to leaching)
Chemical Stability High (Protodeboronation resistant)Low (Enzyme degradation over time)ModerateLow (Protein denaturation)
Oxygen Dependency NoneHigh (Requires O2​ turnover)NoneNone

Experimental Validation Protocols

To ensure scientific integrity, the validation of a 3,5-DNPBA sensor must rely on self-validating experimental systems. The following protocols are designed to independently verify the thermodynamic, kinetic, and selective properties of the sensor.

Workflow Synth Sensor Synthesis pKa pKa Titration (UV-Vis) Synth->pKa Kd Affinity (Kd) (Fluorescence) pKa->Kd pKa_Data Verify pKa ~7.0 pKa->pKa_Data Kin Kinetics (Stopped-Flow) Kd->Kin Kd_Data Determine Binding Constants Kd->Kd_Data Sel Selectivity (Interferents) Kin->Sel Kin_Data Calculate kon/koff Kin->Kin_Data

Self-validating experimental workflow for optical glucose sensor characterization.

Protocol A: Thermodynamic Binding Affinity ( Kd​ ) and pKa Determination

Causality: To function effectively in vivo, the electron-withdrawing effect of the nitro groups must be empirically proven to shift the pKa to ~7.0. Self-Validating Mechanism: By performing a pH titration and identifying an isosbestic point in the absorption/emission spectra, we confirm that the signal change is strictly due to the two-state equilibrium (trigonal vs. tetrahedral) and not an artifact of sensor degradation or photobleaching. Step-by-Step Methodology:

  • Prepare a 10 µM solution of the 3,5-DNPBA sensor in a universal buffer system spanning pH 4.0 to 10.0.

  • Record fluorescence emission spectra at intervals of 0.5 pH units.

  • Plot normalized fluorescence intensity against pH and fit the data to the Henderson-Hasselbalch equation to extract the exact pKa.

  • Fix the buffer at physiological pH (7.4). Titrate with D-glucose from 0 to 30 mM.

  • Calculate the apparent binding constant ( Keq​ ) using a Benesi-Hildebrand plot, ensuring linearity to validate a 1:1 binding stoichiometry.

Protocol B: Kinetic Response and Reversibility (Stopped-Flow Fluorescence)

Causality: Real-time CGM requires a sensor that tracks physiological fluctuations without temporal lag. While boronic acid-diol binding is generally rapid, the exact kon​ and koff​ rates dictate the sensor's temporal resolution[4]. Self-Validating Mechanism: Stopped-flow analysis provides millisecond resolution. By measuring both the forward reaction (adding glucose) and the reverse reaction (rapid dilution with buffer), the system validates full reversibility. Furthermore, the kinetically derived Kd​ ( koff​/kon​ ) must mathematically match the thermodynamically derived Kd​ from Protocol A. Step-by-Step Methodology:

  • Load Syringe A of the stopped-flow spectrophotometer with 20 µM 3,5-DNPBA sensor in pH 7.4 PBS.

  • Load Syringe B with varying concentrations of D-glucose (1 mM to 50 mM) in pH 7.4 PBS.

  • Trigger rapid 1:1 volumetric mixing in the observation cell.

  • Record the fluorescence transient rise over a 10-second window.

  • Fit the pseudo-first-order rate constants ( kobs​ ) against glucose concentration. The slope yields kon​ and the y-intercept yields koff​ .

Protocol C: Selectivity Profiling Against Physiological Interferents

Causality: Boronic acids inherently possess a higher thermodynamic affinity for D-fructose over D-glucose due to the favorable dihedral angles of the diols in the furanose form[5]. However, physiological glucose levels (4–7 mM) are orders of magnitude higher than fructose (<0.1 mM). Self-Validating Mechanism: A dual-phase competitive assay is required. Phase 1 tests interferents alone to establish baseline cross-reactivity. Phase 2 tests interferents spiked into a physiological glucose baseline. If the signal remains within ±5% of the glucose-only signal, the sensor is validated for complex biological matrices. Step-by-Step Methodology:

  • Establish a baseline fluorescence signal with the sensor in pH 7.4 PBS.

  • Add potential interferents at their maximum physiological concentrations (e.g., 0.1 mM fructose, 0.1 mM galactose, 0.5 mM ascorbic acid, 0.5 mM uric acid) individually and record signal changes.

  • Prepare a simulated physiological matrix containing 5.0 mM D-glucose.

  • Spike the interferents into the 5.0 mM glucose solution.

  • Calculate the signal deviation. A robust 3,5-DNPBA sensor will exhibit <5% deviation, confirming that competitive binding from trace interferents does not mask the glucose signal.

References

  • 5 - Semantic Scholar[5] 2.4 - PMC (NIH)[4] 3.3 - PMC (NIH)[3] 4.1 - MDPI[1] 5.2 - ACS Publications[2]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3,5-Dinitrophenyl Boronic Acid

As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, field-tes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, field-tested procedures for the safe handling of 3,5-Dinitrophenyl boronic acid. The protocols outlined here are designed to be a self-validating system, ensuring your protection and the integrity of your research.

The primary hazards associated with this class of chemicals include:

  • Skin Irritation: Causes skin irritation upon contact.[2][4][6][7][8][9][10]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3][4][5][6][7][8][9][10]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[3][4][5][8][9][10][11]

  • Harmful if Swallowed: Ingestion may be harmful to your health.[5][9][10][11][12]

Essential Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to create a reliable barrier between you and the chemical agent. Do not treat this as a checklist, but as an integrated system of protection.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Chemically resistant nitrile gloves.[1][2]Prevents direct skin contact. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[1]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[1][2]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask or higher).[1][2][3]Required when handling the solid compound outside of a certified fume hood to prevent the inhalation of dust particles, which can cause respiratory tract irritation.[1][4]

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is the foundation of safe chemical handling. These steps are designed to minimize exposure at every stage of the process.

Preparation and Environment
  • Engineering Controls: All work with solid 3,5-Dinitrophenyl boronic acid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][3][6]

  • Emergency Readiness: Before beginning, ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[2]

  • Workspace Decontamination: The designated work area must be clean, free of clutter, and decontaminated before and after use.

Handling the Compound
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Avoiding Dust Generation: When transferring the solid, use tools like a spatula and techniques that minimize the creation of airborne dust.[2][3][4] Never pour the dry powder.

  • Personal Hygiene: Avoid all personal contact with the chemical, including inhalation.[4] Do not eat, drink, or smoke in the laboratory.[5][9] Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[2][6]

Post-Handling
  • Decontamination: Clean the work area and any equipment used to remove all chemical residues.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.

Experimental Workflow for Handling 3,5-Dinitrophenyl Boronic Acid

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_ppe Don PPE cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Function prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Clear & Decontaminate Workspace prep2->prep3 ppe4 Respirator (if needed) prep3->ppe4 Proceed to PPE ppe1 Safety Goggles/Face Shield ppe2 Nitrile Gloves ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 ppe3->ppe4 handle1 Transfer Compound Carefully (Avoid Dust Generation) ppe4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace & Equipment handle2->post1 Proceed to Post-Handling post2 Segregate & Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling 3,5-Dinitrophenyl boronic acid.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2] Crucially, avoid actions that raise dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste containing 3,5-Dinitrophenyl boronic acid, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Labeling and Storage: Waste must be collected in a clearly labeled, sealed container.[4]

  • Regulatory Compliance: Waste material must be disposed of in accordance with all local, state, and national regulations.[6] Do not mix with other waste streams. Entrust disposal to a licensed waste disposal company.[6]

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your experimental systems and ensure a safe environment for discovery.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • BenchChem. (n.d.). Personal protective equipment for handling 2,6-Dimethoxyphenylboronic acid.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - Phenylboronic acid.
  • Apollo Scientific. (2022, May 16). (E)-(Hexen-1-yl)boronic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3,5-Difluorobenzeneboronic acid.
  • TCI Chemicals. (2025, November 7). SAFETY DATA SHEET - 3,5-Difluorophenylboronic Acid.
  • PubChem. (n.d.). 3,5-Dinitrophenyl boronic acid.
  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET - 2,5-Dimethylphenylboronic Acid.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - (3-methoxyphenyl)boronic acid.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Nitrophenylboronic acid.
  • Loba Chemie. (2025, March 27). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS.
  • MedChemExpress. (2025, December 8). 3-Nitrophenylboronic acid-SDS.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dinitrobenzoic acid.

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